Octyldimethylamine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Octyldimethylamine oxide is a zwitterionic organic compound with the molecular formula . It features an eight-carbon alkyl chain (octyl group), a central nitrogen atom bonded to two methyl groups, and an oxygen atom bonded to the nitrogen, which contributes to its amphiphilic properties. This means that it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, making it a valuable surfactant in various applications such as detergents and emulsifiers . The compound is typically a colorless to yellowish liquid at room temperature, with a boiling point exceeding 300°C and a melting point around 22°C, indicating its stability under normal conditions.

In scientific research, ODMA's mechanism of action often relates to its surfactant properties. In detergents, ODMA molecules adsorb onto dirt particles, suspending them in water for easier removal during washing []. In biological research, ODMA can be used to permeabilize cell membranes, allowing for the introduction of substances into cells for further study [].

Membrane Protein Research:

Solubilization and Purification

ODMA can effectively solubilize and purify membrane proteins, which are essential components of cell membranes and play crucial roles in various cellular processes. These proteins are often difficult to work with due to their hydrophobic nature. ODMA's amphiphilic properties allow it to interact with both the hydrophobic and hydrophilic regions of membrane proteins, enabling their extraction from cell membranes and subsequent purification for further study.

Functional Reconstitution

ODMA can be used to reconstitute purified membrane proteins into artificial lipid bilayers, which are simplified models of cell membranes. This technique allows researchers to study the function of these proteins in a controlled environment, providing valuable insights into their activity and interactions with other molecules [].

Drug Delivery Systems:

- Micelles and Liposomes: ODMA can be used to form micelles and liposomes, which are nano-sized carriers for drug delivery. These structures can encapsulate drugs and protect them from degradation in the body, allowing for targeted delivery to specific tissues or cells []. ODMA's biocompatible nature and ability to control the release of drugs from the carrier make it a promising candidate for developing novel drug delivery systems.

Material Science Applications:

Synthesis of Nanoparticles

ODMA can be used as a stabilizing agent in the synthesis of nanoparticles, which are particles with dimensions ranging from 1 to 100 nanometers. These nanoparticles have diverse applications in various fields, including electronics, medicine, and catalysis. ODMA helps prevent the aggregation of nanoparticles during synthesis, leading to well-defined and stable particles [].

Surface Modification

ODMA can be used to modify the surface properties of various materials, such as polymers and nanoparticles. This modification can improve the material's hydrophilicity, biocompatibility, and other properties, making it suitable for various applications [].

The synthesis of octyldimethylamine oxide can be achieved through oxidation reactions involving octylamine and oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction typically yields high conversions, particularly when using pure starting materials . Under extreme conditions, octyldimethylamine oxide can undergo degradation reactions, which may include hydrolysis or oxidation, leading to the formation of various by-products .

Octyldimethylamine oxide exhibits notable biological activity primarily due to its surfactant properties. It has been shown to permeabilize cell membranes, facilitating the introduction of substances into cells for research purposes. This characteristic is particularly useful in studies involving membrane proteins, which are often challenging to isolate and purify due to their hydrophobic nature. The compound aids in solubilizing these proteins and can be used to reconstitute them into artificial lipid bilayers for functional studies .

Several methods exist for synthesizing octyldimethylamine oxide:

- Oxidation of Octylamine: This involves reacting octylamine with hydrogen peroxide under controlled conditions.

- Micellar Autocatalysis: A method where the lipophilic reactant is solubilized in micellar solutions of the amine oxide surfactant, enhancing reaction rates significantly .

- Hydrogen Peroxide Reaction: Using 30% aqueous hydrogen peroxide at elevated temperatures can yield high conversions of octylamine to its corresponding amine oxide .

Octyldimethylamine oxide has diverse applications across various fields:

- Surfactants: Used in detergents and cleaning products due to its ability to lower surface tension.

- Biotechnology: Employed in the solubilization and purification of membrane proteins.

- Nanoparticle Synthesis: Acts as a stabilizing agent during the synthesis of nanoparticles, preventing aggregation and ensuring uniformity .

- Material Modification: Enhances surface properties of polymers and nanoparticles for improved biocompatibility and functionality.

Interaction studies involving octyldimethylamine oxide have demonstrated its role as a surfactant in biological systems. It interacts with cell membranes, facilitating the uptake of various molecules. Additionally, its amphiphilic nature allows it to stabilize colloidal systems, making it effective in formulations that require emulsification or dispersion .

Octyldimethylamine oxide belongs to a broader class of amine oxides characterized by their surfactant properties. Here are some similar compounds:

| Compound Name | Alkyl Chain Length | Key Characteristics |

|---|---|---|

| Decyldimethylamine oxide | 10 carbons | Similar surfactant properties; used in personal care products. |

| Dodecyldimethylamine oxide | 12 carbons | Exhibits higher hydrophobicity; often used in industrial applications. |

| Tetradecyldimethylamine oxide | 14 carbons | Enhanced stability; utilized in specialized formulations. |

Uniqueness of Octyldimethylamine Oxide

What sets octyldimethylamine oxide apart from these similar compounds is its optimal balance between hydrophilicity and hydrophobicity, making it particularly effective in both biological and industrial applications. Its eight-carbon chain provides sufficient hydrophobic character while maintaining effective solubility in aqueous environments, which is crucial for its role as a surfactant .

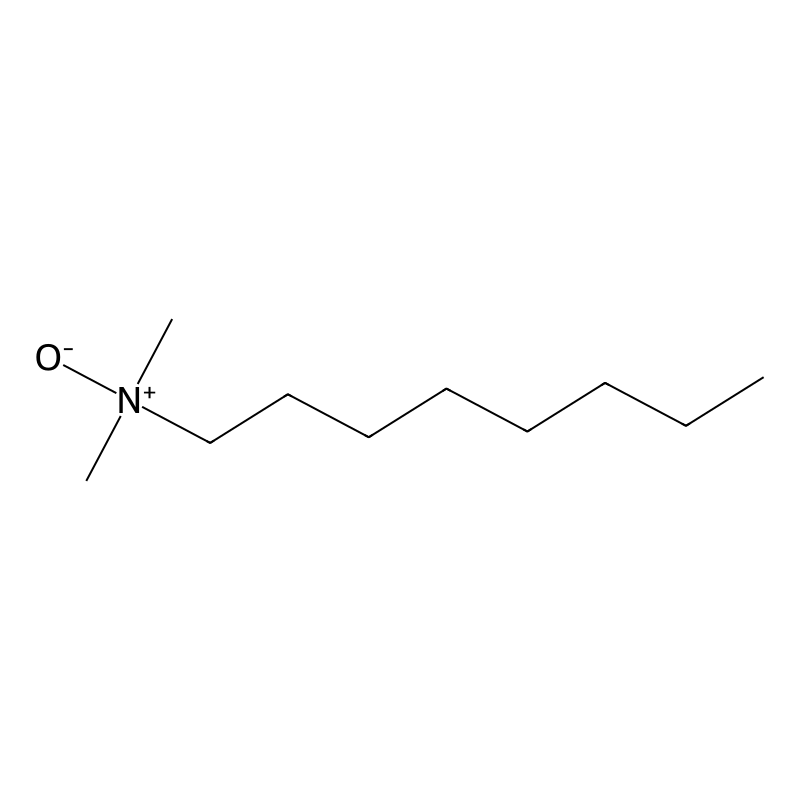

Octyldimethylamine oxide is a zwitterionic organic compound with the molecular formula C₁₀H₂₃NO [2]. The structure consists of an eight-carbon alkyl chain (octyl group) attached to a nitrogen atom, which is also bonded to two methyl groups and an oxygen atom . The nitrogen-oxygen bond represents a key structural feature of this compound, characterized as a dative or coordinate covalent bond [3].

The structural representation of octyldimethylamine oxide reveals its amphiphilic nature, containing both hydrophilic and hydrophobic regions . The hydrophilic portion is represented by the amine oxide functional group, while the hydrophobic region consists of the octyl chain [4]. This structural arrangement contributes significantly to the compound's physicochemical properties and applications.

Table 1: Molecular Properties of Octyldimethylamine Oxide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₃NO |

| Molecular Weight (g/mol) | 173.30 |

| Exact Mass (g/mol) | 173.177964 |

The structural representation can be described using SMILES notation as CCCCCCCCN+(C)[O-], which clearly indicates the zwitterionic nature of the molecule with formal charges on both the nitrogen and oxygen atoms [5] [7].

IUPAC and Alternative Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the official name for this compound is N,N-dimethyloctan-1-amine oxide [2] [7]. This systematic name precisely describes the molecular structure by indicating the presence of two methyl groups and an octyl chain attached to the nitrogen atom, along with the oxide functional group.

Several alternative names are commonly used in scientific literature and commercial contexts for octyldimethylamine oxide [3] [9]. These alternative nomenclatures provide different ways to refer to the same chemical entity while maintaining structural accuracy.

Table 2: Alternative Nomenclature for Octyldimethylamine Oxide

| Alternative Names |

|---|

| Octyldimethylamine oxide |

| 1-Octanamine, N,N-dimethyl-, N-oxide |

| N,N-Dimethyloctylamine N-oxide |

| Octyl dimethyl amine oxide |

| Dimethyloctylamine N-oxide |

The variety of names reflects different naming conventions and preferences across various scientific disciplines and industrial applications [7] [9]. Despite these variations, all names refer to the identical chemical structure, maintaining consistency in chemical identity across different contexts.

Chemical Identifiers and Registry Information

Chemical identifiers serve as unique codes that unambiguously identify specific chemical compounds across different databases and information systems [2]. For octyldimethylamine oxide, several standardized identifiers exist to facilitate accurate referencing and information retrieval.

Table 3: Chemical Identifiers for Octyldimethylamine Oxide

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 2605-78-9 |

| IUPAC Name | N,N-dimethyloctan-1-amine oxide |

| InChIKey | RSVIRMFSJVHWJV-UHFFFAOYSA-N |

| SMILES | CCCCCCCCN+(C)[O-] |

| European Community (EC) Number | 607-854-9 |

| DSSTox Substance ID | DTXSID1042239 |

| UNII | AM43L931JK |

The Chemical Abstracts Service (CAS) Registry Number 2605-78-9 serves as the primary identifier for octyldimethylamine oxide in chemical databases and regulatory contexts [9] [2]. This unique numerical identifier ensures precise identification of the compound regardless of naming variations.

The International Chemical Identifier (InChI) and its compressed form, InChIKey, provide standardized methods for representing the chemical structure in a machine-readable format [5] [7]. The InChI string for octyldimethylamine oxide is InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3, which encodes complete structural information including connectivity and hydrogen placement [5].

Table 4: InChI Information for Octyldimethylamine Oxide

| InChI Component | Value |

|---|---|

| InChI String | InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 |

| InChI Layers | Formula: C10H23NO, Connectivity: /c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 |

| InChI Key | RSVIRMFSJVHWJV-UHFFFAOYSA-N |

| InChI Key (First Block) | RSVIRMFSJVHWJV (Main) |

| InChI Key (Second Block) | UHFFFAOYSA (Stereochemistry) |

| InChI Key (Third Block) | N (Protonation) |

Additional registry information includes the European Community (EC) Number 607-854-9, which is used for regulatory purposes within the European Union [16] [18], and the DSSTox Substance ID (DTXSID1042239) used by environmental agencies for tracking chemical substances [2] [17].

Stereochemistry and Conformational Analysis

Octyldimethylamine oxide does not contain any stereogenic centers in its molecular structure, which means it does not exhibit optical isomerism or stereoisomerism [3] [5]. The absence of stereogenic centers simplifies its structural analysis and chemical behavior, as there are no distinct stereoisomers to consider.

Table 5: Stereochemistry and Conformational Analysis of Octyldimethylamine Oxide

| Aspect | Description |

|---|---|

| Stereogenic Centers | No stereogenic centers present in the molecule |

| Stereoisomers | No stereoisomers due to absence of stereogenic centers |

| Conformational Flexibility | High flexibility due to the long alkyl chain (octyl group) |

| Preferred Conformation | Extended conformation of alkyl chain is energetically favorable in non-polar environments |

Despite the absence of stereoisomerism, octyldimethylamine oxide exhibits significant conformational flexibility, particularly in the octyl chain portion of the molecule [8] [13]. This flexibility arises from the ability of the carbon-carbon single bonds in the alkyl chain to rotate freely, allowing the molecule to adopt various conformations depending on its environment.

The conformational analysis of octyldimethylamine oxide reveals that the extended conformation of the alkyl chain is generally energetically favorable in non-polar environments, while more compact conformations may be preferred in polar solvents or when interacting with other molecules [13] [8]. These conformational preferences influence the compound's physical properties and intermolecular interactions.

Zwitterionic Structural Properties

Octyldimethylamine oxide possesses a distinctive zwitterionic structure, characterized by the presence of both positive and negative formal charges within the same molecule [14]. Specifically, the nitrogen atom carries a positive charge, while the oxygen atom bears a negative charge, creating a strong dipole moment across the N-O bond [13] [14].

Table 6: Zwitterionic Structural Properties of Octyldimethylamine Oxide

| Property | Description |

|---|---|

| Zwitterionic Nature | Exists as a zwitterion with formal charges on N and O atoms |

| Charge Distribution | Positive charge on nitrogen atom, negative charge on oxygen atom |

| pH Dependence | At low pH (<4), exists predominantly as cationic species; at high pH (>8), exists as zwitterion |

| Amphoteric Behavior | Can act as both proton donor and acceptor depending on pH |

| Dipole Moment | High dipole moment (~4.85 Debye) due to charge separation |

| Hydrogen Bonding | Strong hydrogen bond acceptor at the oxygen atom |

The zwitterionic character of octyldimethylamine oxide contributes significantly to its amphoteric nature, allowing it to function as both an acid and a base depending on the pH of the environment [14] [4]. At low pH values (below 4), the compound exists predominantly in its protonated cationic form, while at higher pH values (above 8), it exists primarily as a zwitterion [14].

The N-O bond in octyldimethylamine oxide exhibits unique structural characteristics that distinguish it from typical covalent bonds [13] [15]. With a bond length of approximately 1.36-1.41 Å, the N-O bond is longer than a typical N-O single bond, reflecting its dative nature and the influence of the charge separation [13].

Table 7: N-O Bond Characteristics in Octyldimethylamine Oxide

| Property | Description |

|---|---|

| N-O Bond Length | Approximately 1.36-1.41 Å (longer than typical N-O single bond) |

| Bond Type | Dative/coordinate covalent bond |

| Bond Order | Between 1.0-1.1 (based on Wiberg bond order calculations) |

| Bond Strength | Weaker than typical N-O single bond due to charge separation |

| Resonance Effects | Limited resonance stabilization due to lack of conjugated system |

The zwitterionic structure results in a high dipole moment of approximately 4.85 Debye, which influences the compound's solubility, intermolecular interactions, and chemical reactivity [13] [15]. This strong dipole moment enhances the compound's ability to interact with polar solvents and other polar molecules through dipole-dipole interactions and hydrogen bonding [14] [15].

Octyldimethylamine oxide presents as a clear, colorless to pale yellow liquid at room temperature [1] [2] [3]. The compound exhibits a characteristic mild amine odor [1] [2] and maintains excellent clarity in its commercial formulations. The physical appearance of octyldimethylamine oxide can vary slightly depending on purity and storage conditions, with high-purity grades typically appearing completely colorless while technical grades may show a slight yellowish tint [3]. The compound demonstrates good stability under normal storage conditions, maintaining its liquid state and clarity over extended periods when properly stored at recommended temperatures of 2-8°C [4] [5].

Commercial preparations of octyldimethylamine oxide are typically supplied as aqueous solutions with active contents ranging from 40-41% [1] [2], presenting as clear liquids with excellent flow properties. The compound shows no tendency toward crystallization under normal handling conditions, making it highly suitable for industrial applications requiring consistent liquid handling characteristics.

Thermal Properties

Melting and Boiling Points

Octyldimethylamine oxide exhibits distinct thermal transition points that reflect its molecular structure and intermolecular interactions. The compound has a melting point of 128-130°C [4] [6], which is relatively high for an amine oxide surfactant of this chain length. This elevated melting point indicates significant intermolecular hydrogen bonding between the polar amine oxide head groups in the crystalline state.

The boiling point of octyldimethylamine oxide is reported as 380°C [4] [7], demonstrating exceptional thermal stability for a surfactant molecule. This high boiling point is attributed to the strong dipolar interactions of the amine oxide functional group and the substantial van der Waals forces from the octyl hydrocarbon chain. The large difference between melting and boiling points (approximately 250°C) indicates a wide liquid range, making the compound suitable for applications across a broad temperature spectrum.

| Thermal Property | Value | Significance |

|---|---|---|

| Melting Point | 128-130°C | Indicates strong intermolecular forces |

| Boiling Point | 380°C | Demonstrates high thermal stability |

| Liquid Range | ~250°C | Wide operational temperature range |

Thermal Stability Parameters

Octyldimethylamine oxide demonstrates remarkable thermal stability under normal operating conditions [1] [2]. The compound remains stable in acidic, neutral, and alkaline systems without decomposition, making it particularly valuable for formulations requiring broad pH compatibility. The thermal stability is enhanced by the absence of thermally labile functional groups such as amide or ester linkages [1].

The compound shows no flash point when formulated as aqueous solutions [2], indicating non-flammable characteristics in typical commercial preparations. This property significantly enhances safety profiles for industrial handling and storage. The thermal stability extends to elevated temperatures well above typical processing conditions, with decomposition occurring only at temperatures approaching the melting point range.

Solubility Characteristics

Aqueous Solubility Behavior

Octyldimethylamine oxide exhibits excellent water solubility [4] [2], forming clear solutions across a wide concentration range. The compound demonstrates pH-dependent solubility behavior, remaining highly soluble in both acidic and alkaline conditions. At neutral pH (~7), the molecule exists predominantly in its zwitterionic form, contributing to its exceptional water compatibility [2] [8].

The aqueous solubility is maintained across various pH ranges due to the dual nature of the amine oxide functional group. Below pH 5, protonation of the amine oxide creates a cationic species that enhances electrostatic interactions with water molecules [9]. Above pH 9, the compound exists primarily in its neutral form while maintaining excellent water solubility through hydrogen bonding interactions [9].

| pH Range | Predominant Form | Solubility Behavior |

|---|---|---|

| < 5 | Cationic (protonated) | Excellent solubility |

| 5-9 | Zwitterionic/nonionic | Optimal solubility |

| > 9 | Nonionic | Maintained solubility |

The compound forms micelles above its critical micelle concentration, enabling solubilization of hydrophobic substances in aqueous media. This behavior is fundamental to its surfactant properties and applications in cleaning and emulsification processes.

Organic Solvent Compatibility

Octyldimethylamine oxide demonstrates good solubility in various organic solvents [10], reflecting its amphiphilic nature. The octyl hydrocarbon chain provides compatibility with nonpolar and moderately polar organic solvents, while the polar amine oxide head group enables dissolution in more polar organic media.

The compound shows particularly good solubility in alcohols and ethers [10] [11], making it suitable for formulations requiring organic co-solvents. This solvent compatibility extends its utility in applications where water-organic solvent mixtures are employed, such as in specialized cleaning formulations and industrial processes.

The partition behavior between different solvent systems is influenced by the pH-dependent ionization state of the amine oxide group, providing opportunities for controlled extraction and purification processes.

Partition Coefficient and Distribution Properties

Octyldimethylamine oxide exhibits a logarithmic partition coefficient (LogP) of 2.7 [4] [6], indicating moderate lipophilicity. This value places the compound in an optimal range for surfactant applications, providing sufficient hydrophobic character for interfacial activity while maintaining adequate water solubility for practical formulation use.

The partition coefficient reflects the balanced amphiphilic structure of the molecule, where the eight-carbon alkyl chain contributes to lipophilic interactions while the polar amine oxide head group ensures hydrophilic behavior. This balance is crucial for effective surfactant performance, enabling the compound to concentrate at interfaces and reduce surface tensions.

| Property | Value | Implication |

|---|---|---|

| LogP (octanol/water) | 2.7 | Moderate lipophilicity |

| Bioaccumulation potential | Low to moderate | Environmentally acceptable |

| Interfacial activity | High | Effective surfactant behavior |

The partition coefficient value indicates limited bioaccumulation potential, as compounds with LogP values below 3 generally show reduced tendency for biomagnification in environmental systems. This characteristic enhances the environmental profile of octyldimethylamine oxide for various applications.

Acid-Base Equilibria

pKa Determination

The acid-base behavior of octyldimethylamine oxide is characterized by a pKa value of 4.81 ± 0.40 [4] [5], representing the equilibrium between the protonated cationic form and the neutral zwitterionic form. This pKa value is typical for tertiary amine oxides and reflects the basicity of the nitrogen center in the amine oxide functional group.

The pKa determination is crucial for understanding the pH-dependent behavior of the compound in various formulations. At pH values below the pKa, the compound exists predominantly in its protonated, cationic form, while at pH values above the pKa, the neutral zwitterionic form predominates [9].

The relatively low pKa value compared to simple tertiary amines (typically 9-11) reflects the electron-withdrawing effect of the oxygen atom bonded to the nitrogen, which stabilizes the neutral form and reduces the basicity of the nitrogen center.

pH-Dependent Behavior

The surface and micellar properties of octyldimethylamine oxide show significant pH dependence, directly related to the acid-base equilibrium characterized by its pKa value [9]. At acidic pH values (< 5), the compound behaves as a cationic surfactant, showing enhanced surface activity and altered micellization behavior.

At neutral to alkaline pH values (> 7), octyldimethylamine oxide functions as a nonionic surfactant, providing optimal performance characteristics for most commercial applications [2] [8]. This pH-dependent transition enables versatile application possibilities and allows for pH-responsive formulation design.

The degree of protonation significantly affects critical micelle concentration, with minimum CMC values typically observed at intermediate protonation degrees around α = 0.5 [9]. This behavior is attributed to hydrogen bonding between protonated and deprotonated species, stabilizing micellar structures.

Amphiphilic Properties

Octyldimethylamine oxide exemplifies ideal amphiphilic behavior through its well-balanced molecular structure combining a hydrophobic octyl chain with a hydrophilic dimethylamine oxide head group [3]. This structural arrangement enables the compound to effectively reduce surface tension, with measured values of 44.5-44.8 mN/m at 1.21 g/L concentration [4].

The amphiphilic nature manifests in several key properties:

Surface Activity: The compound demonstrates excellent surface tension reduction capabilities, effectively lowering the air-water interfacial tension and enabling improved wetting and penetration properties [13] [14].

Micellization: Above the critical micelle concentration, octyldimethylamine oxide forms organized micellar structures that can solubilize hydrophobic substances, fundamental to its detergent and emulsification properties .

Interfacial Behavior: The molecule preferentially concentrates at interfaces between immiscible phases, stabilizing emulsions and enhancing the compatibility between hydrophobic and hydrophilic components [1] [2].

Low Foaming Characteristics: Unlike many conventional surfactants, octyldimethylamine oxide exhibits controlled foaming behavior [1] [13], making it particularly valuable for applications where excessive foam is undesirable.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 60 of 65 companies with hazard statement code(s):;

H315 (88.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (26.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (73.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (18.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

1-Octanamine, N,N-dimethyl-, N-oxide: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.